4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine
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Overview
Description
4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine is an organic compound characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to a sulfanyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-hydroxyphenylsulfanylpyridine.
Fluorosulfonylation: The hydroxyl group on the phenyl ring is then converted to a fluorosulfonyloxy group using fluorosulfonylating agents like fluorosulfonic acid or its derivatives under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiols are the primary products of reduction reactions.
Scientific Research Applications
4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophile, facilitating nucleophilic substitution reactions. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and stability. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and other ligands.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorosulfonyloxyphenyl)sulfonylpyridine
- 4-(4-Fluorosulfonyloxyphenyl)thiopyridine
- 4-(4-Fluorosulfonyloxyphenyl)aminopyridine
Uniqueness
4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine is unique due to the presence of both a fluorosulfonyloxy group and a sulfanyl group, which impart distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
4-(4-fluorosulfonyloxyphenyl)sulfanylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3S2/c12-18(14,15)16-9-1-3-10(4-2-9)17-11-5-7-13-8-6-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMRWSTVELTGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)F)SC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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